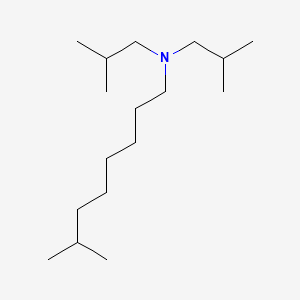
N,N-Diisobutylisononylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisobutylisononylamine is an organic compound with the molecular formula C17H37N. It is a tertiary amine characterized by the presence of two isobutyl groups and one isononyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including analytical chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylisononylamine typically involves the alkylation of isononylamine with isobutyl halides under basic conditions. The reaction can be represented as follows:
Isononylamine+2Isobutyl Halide→this compound+2HX
where HX is the byproduct, usually a halide salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisobutylisononylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Diisobutylisononylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of N,N-Diisobutylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
N,N-Diisobutylamine: Similar structure but lacks the isononyl group.
N,N-Diisopropylamine: Contains isopropyl groups instead of isobutyl and isononyl groups.
N,N-Diisobutylmethylamine: Contains a methyl group instead of the isononyl group.
Uniqueness: N,N-Diisobutylisononylamine is unique due to the presence of both isobutyl and isononyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
93963-90-7 |
|---|---|
Molecular Formula |
C17H37N |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
7-methyl-N,N-bis(2-methylpropyl)octan-1-amine |
InChI |
InChI=1S/C17H37N/c1-15(2)11-9-7-8-10-12-18(13-16(3)4)14-17(5)6/h15-17H,7-14H2,1-6H3 |
InChI Key |
ZVGMAEJCIAGEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















